Bruceine B
Overview
Description
Bruceine B is a natural quassinoid compound isolated from the seeds of the plant Brucea javanica. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, anticancer, and antimyeloma properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bruceine B is typically isolated from the seeds of Brucea javanica through a series of extraction and purification processes. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Brucea javanica seeds. The process includes drying, grinding, solvent extraction, and purification using advanced chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction parameters and purification methods .
Chemical Reactions Analysis
Types of Reactions
Bruceine B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its chemical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for the reduction of this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Bruceine B exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound inhibits the oncogenic transcription factor c-Maf, leading to the downregulation of genes involved in cell proliferation and survival, such as CCND2 and ITGB7.
Anti-inflammatory Activity: this compound inhibits leukocyte adhesion to vascular endothelial cells by modulating the expression of adhesion molecules such as E-selectin, VCAM-1, and ICAM-1.
Comparison with Similar Compounds
Bruceine B belongs to the quassinoid family, which includes several other compounds with similar structures and biological activities:
Bruceine A: Known for its anticancer and anti-inflammatory properties.
Bruceine C: Exhibits antimalarial and anticancer activities.
Bruceine D: Shows potent anticancer activity, particularly against lung cancer cells.
Compared to these similar compounds, this compound is unique due to its potent inhibition of c-Maf and its specific anti-inflammatory mechanisms .
Properties
IUPAC Name |
methyl 3-acetyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h10,12,14-18,26-28H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWODLQEUPYKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948402 | |
Record name | Methyl 15-(acetyloxy)-3,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25514-29-8 | |
Record name | Bruceine B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 15-(acetyloxy)-3,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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